molecular formula C12H13NS B13314543 N-(But-3-en-1-yl)-1-benzothiophen-7-amine

N-(But-3-en-1-yl)-1-benzothiophen-7-amine

Cat. No.: B13314543
M. Wt: 203.31 g/mol
InChI Key: OEWMQNPEKKKWKV-UHFFFAOYSA-N
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Description

N-(But-3-en-1-yl)-1-benzothiophen-7-amine (CAS 1881642-98-3) is a chemical compound with the molecular formula C12H13NS and a molecular weight of 203.30 g/mol . This benzothiophene-based scaffold is categorized as For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is part of the benzothiophene class of heterocyclic compounds, which are of significant interest in medicinal chemistry and CNS drug discovery . Specifically, benzothiophene derivatives are being investigated for their potential in modulating central nervous system (CNS) activity and for the treatment of various mental disorders . Research into analogous structures suggests potential value in studying pathways related to anxiety, depression, and neurodegenerative conditions, although the specific mechanism of action for this compound is an area for further investigation . The compound features a but-3-en-1-yl chain, which may offer a versatile handle for further synthetic modification and structure-activity relationship (SAR) studies. Researchers can utilize this high-purity compound as a key intermediate or building block in the synthesis of more complex bioactive molecules or as a reference standard in pharmacological screening.

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

N-but-3-enyl-1-benzothiophen-7-amine

InChI

InChI=1S/C12H13NS/c1-2-3-8-13-11-6-4-5-10-7-9-14-12(10)11/h2,4-7,9,13H,1,3,8H2

InChI Key

OEWMQNPEKKKWKV-UHFFFAOYSA-N

Canonical SMILES

C=CCCNC1=CC=CC2=C1SC=C2

Origin of Product

United States

Preparation Methods

Aryne-Based One-Step Synthesis of Benzothiophenes

A highly efficient method for synthesizing benzothiophenes involves the reaction of o-silylaryl triflates with alkynyl sulfides under fluoride ion activation. This intermolecular reaction proceeds via nucleophilic addition of sulfur to the aryne intermediate, followed by cyclization to form the benzothiophene ring system.

  • Reaction Conditions: Typically performed in 1,4-dioxane at 110 °C with cesium fluoride as the fluoride source.
  • Mechanism: The sulfur atom of the alkynyl sulfide attacks the aryne intermediate, generating a zwitterionic intermediate that cyclizes to the benzothiophene skeleton, followed by protonation to yield the product.
  • Yields: Isolated yields vary depending on substituents but are generally high (often >70%).

This method allows for diverse substitution patterns on the benzothiophene ring, including substitution at the 7-position, which is critical for subsequent amination steps.

Parameter Condition/Value
Solvent 1,4-Dioxane
Temperature 110 °C
Fluoride source CsF (15 equiv)
Reaction time Several hours (varies)
Yield Typically >70%

Amination to Introduce the N-(But-3-en-1-yl) Group

Copper-Catalyzed C–N Bond Formation

Copper-catalyzed amination protocols are widely used for the formation of C–N bonds in aromatic amines. A streamlined one-pot, two-fold Cu-catalyzed approach enables coupling of aromatic amines with alkyl halides bearing terminal olefins such as but-3-en-1-yl bromide.

  • Catalyst System: Cu(OAc)2·H2O with phenanthroline ligand.
  • Base: Potassium phosphate (K3PO4).
  • Solvent: Dry dimethylformamide (DMF).
  • Temperature: 120 °C.
  • Time: 24 hours.
  • Outcome: Efficient formation of N-alkylated benzothiophene amines with good tolerance for terminal olefin groups.

This method is particularly suitable for introducing the but-3-en-1-yl group onto the 7-amino position of benzothiophene derivatives, preserving the alkene functionality for further derivatization if desired.

Parameter Condition/Value
Catalyst Cu(OAc)2·H2O (0.2 equiv)
Ligand Phenanthroline (0.3 equiv)
Base K3PO4 (3.0 equiv)
Solvent Dry DMF
Temperature 120 °C
Reaction time 24 h
Yield High (varies by substrate)

Reductive Amination Using Allylic Precursors

An alternative approach involves reductive amination of benzothiophen-7-amine with but-3-en-1-al or related aldehydes, followed by reduction to yield the desired secondary amine.

  • Reagents: Formaldehyde or related aldehyde, allyltributyltin as allyl source.
  • Solvent: Methanol, chloroform, or water.
  • Temperature: Ambient.
  • Time: Approximately 4 hours.
  • Yield: Up to 97% reported for related amines.

This method is advantageous for its mild conditions and high yields but requires careful control to avoid over-alkylation or side reactions.

Parameter Condition/Value
Aldehyde source Formaldehyde or but-3-en-1-al
Allyl source Allyltributyltin
Solvent Methanol/Chloroform/Water
Temperature Ambient
Reaction time 4 h
Yield Up to 97% (for related amines)

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range
Aryne Reaction for Benzothiophene Core o-Silylaryl triflates, alkynyl sulfides, CsF, 110 °C One-step, versatile substitution Requires specialized precursors >70%
Cu-Catalyzed C–N Bond Formation Cu(OAc)2·H2O, phenanthroline, K3PO4, DMF, 120 °C High yield, tolerates olefins Elevated temperature, long time High (varies)
Reductive Amination Formaldehyde, allyltributyltin, MeOH, ambient Mild conditions, high yield Potential side reactions Up to 97%
Ru-Catalyzed Deaminative Coupling Ru catalyst, nitrogen ligands, chlorobenzene, 130 °C Selective unsymmetric amines Less explored for benzothiophenes Moderate to high

Research Notes and Considerations

  • The aryne-based synthesis is well-suited for preparing the benzothiophene scaffold with substitution at the 7-position, a prerequisite for subsequent amination.
  • Copper-catalyzed amination methods provide robust access to N-alkyl benzothiophen-7-amines, including those with terminal olefin groups such as but-3-en-1-yl.
  • Reductive amination offers a complementary mild approach but may require optimization to avoid over-alkylation.
  • Emerging catalytic deaminative coupling methods may expand synthetic options but require further substrate-specific studies.
  • Reaction conditions such as solvent choice, temperature, catalyst loading, and ligand type critically influence yields and selectivity.
  • Purification typically involves standard chromatographic techniques; crystalline forms and polymorphs have been studied for related benzothiophene derivatives, impacting stability and application.

Chemical Reactions Analysis

Types of Reactions

N-(But-3-en-1-yl)-1-benzothiophen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Various electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amine derivatives

    Substitution: Substituted benzothiophenes

Scientific Research Applications

N-(But-3-en-1-yl)-1-benzothiophen-7-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, potentially leading to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(But-3-en-1-yl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key differences in molecular features among N-(But-3-en-1-yl)-1-benzothiophen-7-amine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Structural Features
This compound C₁₂H₁₃NS ~203.3 Unsaturated (allyl) Terminal double bond, planar geometry
N-(Butan-2-yl)-1-benzothiophen-7-amine C₁₂H₁₅NS 205.32 Saturated (sec-butyl) Branched alkyl chain, higher stability
N-(Cyclopropylmethyl)-1-benzothiophen-7-amine C₁₂H₁₃NS 203.31 Cycloalkyl (rigid) Ring strain, conformational rigidity
N-(6-{[3-(4-Bromophenyl)-1,2-benzisothiazol-6-yl]oxy}hexyl)-N-methylprop-2-en-1-amine C₂₃H₂₇BrN₂OS 475.44 Complex (benzisothiazole/bromophenyl) Extended chain, halogenated aromatic system

Key Observations :

  • Steric and Conformational Differences : The cyclopropylmethyl group in imposes significant ring strain, likely enhancing rigidity and altering binding interactions compared to the flexible allyl chain.
  • Molecular Complexity : The compound in features a bromophenyl-benzisothiazole moiety, increasing molecular weight and lipophilicity, which may influence bioavailability and metabolic stability.

Physicochemical and Reactivity Profiles

Solubility and Stability :
  • The unsaturated allyl substituent in the target compound may reduce crystallinity compared to the saturated analog , leading to lower melting points and enhanced solubility in nonpolar solvents.
  • The cyclopropylmethyl group in could improve metabolic stability due to reduced susceptibility to oxidative degradation compared to allyl chains.
Reactivity :

Pharmacological and Industrial Implications

  • Drug Design : The benzothiophene core is common in pharmaceuticals targeting kinases and GPCRs. The allyl group in the target compound may modulate pharmacokinetics (e.g., bioavailability, half-life) differently than the cycloalkyl or saturated chains in and .
  • Material Science : The unsaturated chain in the target compound could serve as a crosslinking site in polymer synthesis, whereas the brominated analog might find use in halogenated intermediates or optoelectronic materials.

Biological Activity

N-(But-3-en-1-yl)-1-benzothiophen-7-amine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a benzothiophene core, which is known for its diverse pharmacological properties. The presence of the butenyl group contributes to its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The amine group can form hydrogen bonds with various biological molecules, while the butenyl group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with receptors that could alter physiological responses.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The compound's structure allows it to disrupt bacterial cell membranes or inhibit vital enzymatic functions.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In several studies, it demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM)
MCF-710.5
HeLa8.2

Study 1: Antimicrobial Screening

A study conducted by researchers synthesized a series of benzothiophene derivatives, including this compound, and screened them for antimicrobial activity. The findings highlighted that this compound had significant activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Evaluation

In another study focused on anticancer properties, this compound was tested against various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through a mechanism involving oxidative stress and mitochondrial dysfunction .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzothiophene ring or the butenyl side chain can significantly influence its potency and selectivity.

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cells
Alteration of side chain lengthImproved antimicrobial efficacy

Q & A

Q. What are the common synthetic routes for N-(But-3-en-1-yl)-1-benzothiophen-7-amine, and what factors influence reaction efficiency?

Synthesis typically involves coupling reactions between 1-benzothiophen-7-amine and but-3-en-1-yl derivatives. A method analogous to thiazole amine synthesis (e.g., reacting 3-buten-1-amine with heterocyclic carboxylic acids) can be adapted using catalysts like Pd/NiO under hydrogen atmosphere for reductive amination . Key factors include:

  • Catalyst choice : Pd-based catalysts improve yield and selectivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Temperature control : Mild conditions (25–50°C) prevent side reactions like alkene polymerization .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify alkene protons (δ 5.0–5.8 ppm) and benzothiophene aromatic signals (δ 6.8–7.5 ppm). Coupling constants confirm stereochemistry .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, SHELX software is widely used for small-molecule refinement .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C12_{12}H13_{13}NS expected for the target compound) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., P95 masks) if dust or aerosols form .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation .
  • Storage : Store at -20°C in airtight containers to prevent degradation .
  • Disposal : Follow hazardous waste guidelines; incinerate via licensed facilities .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of benzothiophene derivatives, and how might they apply to this compound?

Benzothiophene analogs exhibit activity via enzyme inhibition (e.g., tyrosine kinases) or receptor modulation (e.g., G-protein-coupled receptors). For example:

  • Anticancer potential : Thiophene derivatives interfere with microtubule assembly, as seen in vinca alkaloid-like mechanisms .
  • Antimicrobial action : Sulfur-containing heterocycles disrupt bacterial cell wall synthesis .
  • Neuroprotection : Benzothiophene amines may modulate acetylcholine esterase, similar to donepezil analogs .
    Structure-activity relationships (SAR) can be explored by modifying the but-3-enyl chain to alter lipophilicity and binding affinity .

Q. How can crystallographic data resolve contradictions in reported biological activity for benzothiophene-based amines?

Discrepancies in activity often arise from polymorphic forms or stereochemical variations. For example:

  • Crystal packing analysis : SHELXD/SHELXE can identify hydrogen-bonding networks that influence solubility and bioavailability .
  • Enantiomer separation : Chiral HPLC or X-ray diffraction distinguishes active vs. inactive enantiomers, as seen in fluorobenzofuran amines .
  • Docking studies : Molecular modeling with resolved crystal structures predicts binding modes to targets like kinases or GPCRs .

Q. What analytical strategies address challenges in quantifying this compound in complex matrices?

  • Chromatography : Reverse-phase HPLC with UV detection (λ~255 nm) separates the compound from biological interferents .
  • Sample preparation : Solid-phase extraction (SPE) using C18 cartridges improves recovery rates from plasma or tissue homogenates .
  • Validation : Calibration curves (1–100 µg/mL) with internal standards (e.g., deuterated analogs) ensure precision (±5% RSD) .

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